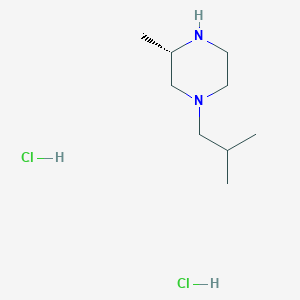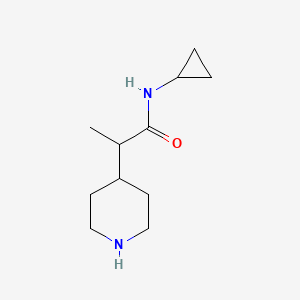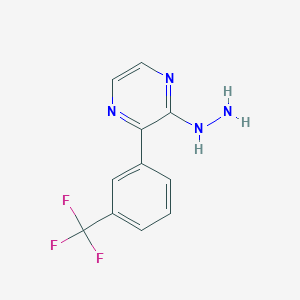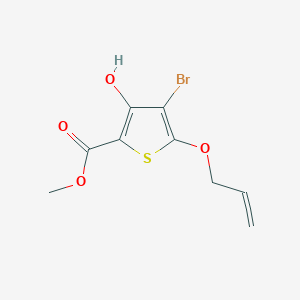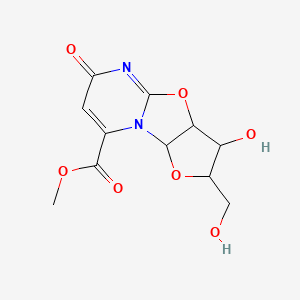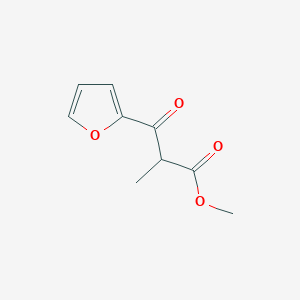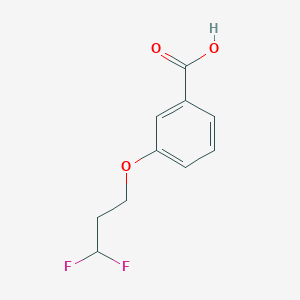
4-Chloro-2-(3,4-dichlorophenyl)-5-fluoro-6-methylpyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-2-(3,4-dichlorophenyl)-5-fluoro-6-methylpyrimidine is a heterocyclic aromatic compound that contains chlorine, fluorine, and methyl substituents on a pyrimidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(3,4-dichlorophenyl)-5-fluoro-6-methylpyrimidine typically involves the reaction of 3,4-dichloroaniline with appropriate fluorinated and methylated reagents under controlled conditions. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex aromatic compounds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar coupling reactions, with optimizations for yield and purity. The use of boronic esters and palladium catalysts is common in such processes, ensuring efficient and scalable production .
化学反応の分析
Types of Reactions
4-Chloro-2-(3,4-dichlorophenyl)-5-fluoro-6-methylpyrimidine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove certain substituents or reduce the oxidation state of the compound.
Substitution: Halogen atoms in the compound can be substituted with other groups using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyrimidines.
科学的研究の応用
4-Chloro-2-(3,4-dichlorophenyl)-5-fluoro-6-methylpyrimidine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of 4-Chloro-2-(3,4-dichlorophenyl)-5-fluoro-6-methylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .
類似化合物との比較
Similar Compounds
4-Chloro-2-[(3,4-dichlorophenyl)sulfanyl]benzoic acid: This compound shares similar structural features but has different functional groups and applications.
Atrazine: A herbicide with a similar chlorinated aromatic structure.
Uniqueness
4-Chloro-2-(3,4-dichlorophenyl)-5-fluoro-6-methylpyrimidine is unique due to its specific combination of chlorine, fluorine, and methyl substituents on the pyrimidine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
特性
分子式 |
C11H6Cl3FN2 |
|---|---|
分子量 |
291.5 g/mol |
IUPAC名 |
4-chloro-2-(3,4-dichlorophenyl)-5-fluoro-6-methylpyrimidine |
InChI |
InChI=1S/C11H6Cl3FN2/c1-5-9(15)10(14)17-11(16-5)6-2-3-7(12)8(13)4-6/h2-4H,1H3 |
InChIキー |
YJNFQMRMGDDGAM-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=NC(=N1)C2=CC(=C(C=C2)Cl)Cl)Cl)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


